Di-tert-butyl terephthalate
CAS No.: 28313-42-0
Cat. No.: VC3772599
Molecular Formula: C16H22O4
Molecular Weight: 278.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28313-42-0 |
|---|---|
| Molecular Formula | C16H22O4 |
| Molecular Weight | 278.34 g/mol |
| IUPAC Name | ditert-butyl benzene-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 |
| Standard InChI Key | JAIQCFIFVNAAAY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C |
Introduction
| Parameter | Value |
|---|---|
| IUPAC Name | Ditert-butyl benzene-1,4-dicarboxylate |
| Chemical Formula | C16H22O4 |
| CAS Registry Number | 28313-42-0 |
| Molecular Weight | 278.34 g/mol |
| InChI Key | JAIQCFIFVNAAAY-UHFFFAOYSA-N |
This compound features a central benzene ring with two carboxylate groups positioned para to each other, each esterified with a tert-butyl group. This configuration contributes to its distinctive chemical behavior and applications.
Physical and Chemical Properties
Di-tert-butyl terephthalate possesses several notable physical and chemical properties that make it valuable for specific applications. Unlike many other terephthalate esters, the presence of bulky tert-butyl groups provides unique characteristics that affect its reactivity and functionality.
Structural Characteristics
The compound's molecular structure features a rigid aromatic core (the terephthalate backbone) with two flexible tert-butyl ester groups. This combination creates a molecule with:
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Reduced crystallinity potential compared to smaller terephthalate esters
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Enhanced flexibility in polymer applications
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Greater thermal stability due to the bulky tert-butyl groups
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Increased resistance to hydrolysis compared to methyl or ethyl esters
Chemical Reactivity
Di-tert-butyl terephthalate participates in several key reaction types:
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Hydrolysis: Can be hydrolyzed back to terephthalic acid and tert-butyl alcohol under acidic or basic conditions
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Polymerization: Functions as a monomer in polyester synthesis
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Oxidation: Can undergo oxidation to form peroxide derivatives
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Substitution: The tert-butyl groups can be substituted with other functional groups under specific reaction conditions
Applications in Scientific Research and Industry
Di-tert-butyl terephthalate has found applications across several scientific and industrial domains, with particular significance in polymer chemistry and materials science.
Polymer Chemistry
In polymer chemistry, Di-tert-butyl terephthalate serves important functions:
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Monomer for Specialized Polyesters: The compound can be polymerized to create polyesters with distinctive properties. Unlike polymers derived from dimethyl terephthalate (DMT), those incorporating Di-tert-butyl terephthalate typically exhibit reduced crystallinity due to the bulky tert-butyl groups, resulting in enhanced flexibility.
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Copolymerization Agent: Research indicates the compound plays a meaningful role in the development of copolymers, particularly in systems where thermal stability and mechanical properties require optimization.
Table 2: Comparative Properties of Polymers Derived from Different Terephthalate Esters
| Property | Di-tert-butyl Terephthalate Based Polymers | Dimethyl Terephthalate Based Polymers |
|---|---|---|
| Crystallinity | Lower | Higher |
| Flexibility | Enhanced | Standard |
| Thermal Stability | Higher | Lower |
| Resistance to Hydrolysis | Greater | Lesser |
Catalysis Applications
Di-tert-butyl terephthalate and its derivatives demonstrate utility in catalytic processes:
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Radical Polymerization Initiator: The compound can function as an initiator in radical polymerization reactions, facilitating the formation of complex polymer structures under controlled conditions.
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Specialized Catalyst Component: Its structural features make it valuable in specific catalytic systems where thermal stability and controlled reactivity are required.
Materials Science
In materials science, Di-tert-butyl terephthalate contributes to the development of specialized materials:
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Low Dielectric Constant Materials: The compound is incorporated into materials designed for electronic applications where low dielectric constants are essential, particularly in insulators and substrates for electronic circuits.
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Plasticizer Applications: Though less common than other terephthalate esters in this role, Di-tert-butyl terephthalate can function as a plasticizer in certain polymeric materials, enhancing flexibility without compromising thermal stability.
Pharmaceutical Research
Emerging research is exploring potential applications in pharmaceutical contexts:
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Drug Delivery Systems: Preliminary studies suggest potential utility as a building block for drug delivery systems, where its properties could be leveraged to improve solubility and bioavailability of therapeutic compounds.
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Pharmaceutical Synthesis Component: Its chemical structure makes it a candidate for modification to create pharmaceutical intermediates with specific biological activities.
Comparison with Related Compounds
To fully understand Di-tert-butyl terephthalate's significance, it is valuable to compare it with structurally related compounds.
Structural Analogues
Several terephthalate esters share structural similarities but differ in their ester groups:
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Dimethyl Terephthalate (DMT): A widely used terephthalate ester in polyethylene terephthalate (PET) production. Compared to Di-tert-butyl terephthalate, DMT creates more crystalline polymers with different physical properties.
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Di-n-butyl Terephthalate (DBT): Contains normal (straight-chain) butyl groups rather than tert-butyl groups. This structural difference significantly impacts physical properties and reactivity .
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Terephthalic Acid: The parent compound from which Di-tert-butyl terephthalate is derived. It is widely used in polyester production but has different solubility characteristics and reactivity .
Table 3: Comparative Features of Terephthalate Compounds
| Feature | Di-tert-butyl Terephthalate | Dimethyl Terephthalate | Di-n-butyl Terephthalate | Terephthalic Acid |
|---|---|---|---|---|
| Ester Groups | tert-butyl (branched) | methyl | n-butyl (straight chain) | None (diacid) |
| Steric Hindrance | High | Low | Moderate | N/A |
| Polymer Crystallinity Effect | Reduces | Increases | Moderate reduction | N/A |
| Hydrolysis Resistance | Higher | Lower | Moderate | N/A |
| Thermal Stability | Enhanced | Standard | Moderate | High |
Unique Characteristics
Di-tert-butyl terephthalate possesses several distinctive features that differentiate it from other terephthalate derivatives:
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Steric Effects: The bulky tert-butyl groups create significant steric hindrance, affecting reactivity and polymer formation dynamics.
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Thermal Properties: Greater thermal stability compared to smaller ester derivatives due to the larger tert-butyl groups.
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Solubility Profile: Different solubility characteristics in organic solvents compared to other terephthalate esters, impacting purification and reaction conditions.
Recent Research Developments
Scientific investigation continues to expand our understanding of Di-tert-butyl terephthalate's properties and applications.
Polymer Science Advancements
Recent polymer science research has focused on leveraging Di-tert-butyl terephthalate's unique structural features:
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Tunable Polymer Properties: Studies have demonstrated that incorporating Di-tert-butyl terephthalate into polymer formulations allows for fine-tuning of mechanical properties, particularly flexibility and impact resistance.
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Thermal Stability Enhancement: Research has shown that polymers containing Di-tert-butyl terephthalate exhibit enhanced thermal stability compared to those with smaller terephthalate esters, expanding potential applications in high-temperature environments.
Catalysis Research
Investigations into catalytic applications have yielded promising results:
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Polymerization Optimization: Research has focused on optimizing reaction conditions when using Di-tert-butyl terephthalate as a radical initiator or monomer, with emphasis on controlling molecular weight and polymer architecture.
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Reaction Mechanism Studies: Detailed investigations of reaction mechanisms have provided insights into how the steric hindrance of tert-butyl groups affects polymerization kinetics and product distribution.
Case Study: Acrylonitrile-Butadiene-Styrene (ABS) Copolymer Formation
A notable research case involved the role of Di-tert-butyl terephthalate in ABS copolymer synthesis:
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Experimental Design: Researchers investigated how varying concentrations of Di-tert-butyl terephthalate affected the mechanical properties of resulting ABS copolymers.
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Key Findings: The study demonstrated that incorporation of Di-tert-butyl terephthalate significantly improved the balance between toughness and rigidity in ABS formulations, allowing for optimization of mechanical properties for specific applications.
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Application Impact: These findings have implications for industries requiring high-performance plastics with customizable mechanical properties, such as automotive components and consumer electronics.
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